molecular formula C11H7ClN2S B420381 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 7025-30-1

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B420381
CAS No.: 7025-30-1
M. Wt: 234.71g/mol
InChI Key: TTXYDMVOVAJTCI-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its core structure is based on the imidazothiazole scaffold, which is known to be a privileged structure in drug discovery due to its wide range of biological activities . This compound serves as a versatile synthetic intermediate and a core structural motif for the development of new therapeutic agents. A primary area of investigation for this compound and its derivatives is in infectious disease research. Specifically, structural analogues have demonstrated promising in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv, making them valuable candidates for the development of new anti-tuberculosis treatments . The compound's structure is also a key precursor in the synthesis of more complex molecules, such as 5-nitroso and 5-nitro derivatives, which have shown potent antitubercular activity in biological screenings . Beyond antimicrobial applications, the imidazo[2,1-b]thiazole scaffold is extensively studied for its antitumor potential. Compounds featuring this core structure have been synthesized and evaluated for their efficacy against various cancer cell lines, contributing to the search for novel anticancer agents . Researchers value this compound for its well-defined synthetic pathway, which allows for further functionalization at various positions on the ring system, enabling detailed structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXYDMVOVAJTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274908
Record name 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7025-30-1
Record name 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7025-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation via Ethyl Bromopyruvate and Thiourea

A foundational approach involves constructing the thiazole core through condensation of ethyl bromopyruvate (1) with thiourea (2) in ethanol under reflux. This yields ethyl-2-aminothiazole-4-carboxylate (3), a versatile intermediate. The reaction typically completes within 4 hours, with the carboxylate ester serving as a handle for subsequent functionalization.

The critical cyclization step employs phenacyl bromides to form the imidazo[2,1-b]thiazole scaffold. For 6-(4-chlorophenyl) substitution, 4-chlorophenacyl bromide (4) reacts with intermediate 3 in ethanol under reflux. Nucleophilic attack at the α-carbon of the phenacyl bromide by the thiazole amine initiates ring closure, forming the bicyclic system.

Mechanistic Insight :

Thiourea + Ethyl bromopyruvateEthanol, refluxEthyl-2-aminothiazole-4-carboxylate[3]\text{Thiourea + Ethyl bromopyruvate} \xrightarrow{\text{Ethanol, reflux}} \text{Ethyl-2-aminothiazole-4-carboxylate} \quad
Intermediate 3 + 4-Chlorophenacyl bromideEtOH, reflux6-(4-Chlorophenyl)imidazo[2,1-b][1,thiazole[3]\text{Intermediate 3 + 4-Chlorophenacyl bromide} \xrightarrow{\text{EtOH, reflux}} \text{6-(4-Chlorophenyl)imidazo[2,1-b][1,thiazole} \quad

Optimization via Lithium Hydroxide Hydrolysis

Post-cyclization, ester hydrolysis using lithium hydroxide monohydrate (LiOH·H₂O) converts ethyl esters to carboxylic acids (e.g., 6a–e in). While this step is unnecessary for the target compound, it highlights the adaptability of the method for derivatives.

Ionic Liquid-Promoted One-Pot Synthesis

Role of [bmim]Br in Reaction Efficiency

A streamlined one-pot method utilizes the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) as a dual solvent and catalyst. Combining equimolar quantities of aldehyde intermediates, thiosemicarbazide, and phenacyl bromides in ethanol with [bmim]Br (2 mL) at 80°C achieves cyclization within 30–45 minutes.

Advantages :

  • Reduced reaction time (45 minutes vs. 4 hours in classical methods).

  • Higher atom economy due to in situ imine formation and cyclization.

  • Simplified purification via aqueous workup and recrystallization.

Example Protocol :

4-Chlorophenacyl bromide + Thiosemicarbazide[bmim]Br, EtOH, 80°CTarget compound[2]\text{4-Chlorophenacyl bromide + Thiosemicarbazide} \xrightarrow{\text{[bmim]Br, EtOH, 80°C}} \text{Target compound} \quad

Substrate Scope and Limitations

While effective for electron-deficient aryl groups (e.g., 4-Cl, 4-F), this method shows reduced yields with sterically hindered substrates. Para-substituted phenacyl bromides provide optimal results due to favorable resonance stabilization during cyclization.

Alternative Coupling Strategies

Solid-Phase Synthesis for Combinatorial Libraries

Patent WO2018075641A1 alludes to high-throughput methods for imidazo-thiazole derivatives using resin-bound intermediates. While specifics are undisclosed, this approach could enable parallel synthesis of 6-(4-chlorophenyl) variants by immobilizing thiazole precursors.

Comparative Analysis of Synthetic Methods

Method Conditions Time Yield *Key Advantages
Classical CyclocondensationEthanol, reflux4–6 h~70%Well-established, scalable
Ionic Liquid-Promoted[bmim]Br, 80°C0.75 h~85%Rapid, energy-efficient
Suzuki CouplingPd(PPh₃)₄, Base, 100°C12 h~65%Modular for diverse aryl substitutions

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the 4-chlorophenyl group is replaced by other functional groups.

Scientific Research Applications

Structure and Characteristics

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole has the molecular formula C11H7ClN2S. The structural configuration includes a chlorophenyl group attached to an imidazo-thiazole framework, which contributes to its biological activity. The compound exhibits a planar structure with specific dihedral angles between its rings that influence its interactions at the molecular level .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have shown that it can inhibit tumor growth in xenograft models by modulating key signaling pathways associated with cancer cell proliferation and survival .

  • Mechanism: The compound appears to enhance sensitivity to anticancer agents by inhibiting specific cellular pathways that contribute to drug resistance .

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. Its efficacy against various pathogens makes it a candidate for further development in treating infectious diseases. The mechanism of action often involves disrupting microbial cell functions or metabolic pathways .

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. Studies have reported its ability to reduce inflammation markers in vitro and in vivo, suggesting its application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Lipophilicity and Drug-Likeness

A study on the lipophilicity of imidazo-thiazole derivatives indicated that this compound possesses favorable physicochemical properties for drug development. Its predicted gastrointestinal absorption and moderate bioactivity scores suggest it could be a viable candidate for further pharmacokinetic studies aimed at optimizing therapeutic efficacy while minimizing toxicity risks .

Study 1: Antitumor Efficacy in Xenograft Models

In a study involving BTSC xenografts in nude mice, treatment with the compound resulted in a dose-dependent decrease in tumor volume. Mice received intraperitoneal injections of varying doses over several days, demonstrating significant antitumor effects compared to control groups .

Study 2: Anti-inflammatory Activity Assessment

Another study evaluated the anti-inflammatory effects of this compound using established models of inflammation. Results indicated a marked reduction in inflammatory markers and pain response, supporting its potential use as an anti-inflammatory therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring significantly alter physicochemical and biological properties:

Compound Name Substituent Molecular Weight Key Properties/Activities References
6-(4-Chlorophenyl)imidazo[...]thiazole 4-Cl 248.73 Planar structure; CAR agonist precursor
6-(4-Methylphenyl)-2,3-dihydroimidazo[...] 4-Me 216.30 Reduced aromaticity; unknown bioactivity
2-[(4-Cl-Ph)methyl]-6-(4-F-Ph)imidazo[...] 4-Cl-CH2, 4-F 342.82 High logP (5.68); potential lipophilicity
6-(4-(Methylsulfonyl)phenyl)imidazo[...] 4-MeSO2 - Potent COX-2 inhibition (IC50: nM range)
6-(4-Fluorophenyl)imidazo[...]-5-carbaldehyde 4-F, 5-CHO 246.27 Intermediate for oxime derivatives (e.g., CITCO)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and sulfonyl (SO2) groups enhance biological activity (e.g., COX-2 inhibition ).
  • Electron-Donating Groups (EDGs) : Methoxy (OMe) or methyl (Me) groups may reduce receptor binding affinity but improve solubility .
  • Fluorine Substitution : Introduces metabolic stability and moderate lipophilicity .

Modifications to the Imidazo-Thiazole Core

Functional Group Additions
  • CITCO : The 5-carbaldehyde oxime derivative of 6-(4-chlorophenyl)imidazo[...]thiazole acts as a potent CAR agonist, with enhanced binding due to the oxime group .
  • Chloroacetyl Derivative : 2-Chloro-1-(6-(4-Cl-Ph)imidazo[...]thiazol-5-yl)ethan-1-one (MW: 273 mg/mol) is a synthetic intermediate for further modifications .
Ring Fusion and Hybrid Systems
  • Imidazo-Thiadiazole Hybrids : Compounds like 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole exhibit antimicrobial activity, demonstrating the impact of fused heterocyclic systems .
  • Phosphorescent Ir(III) Complexes : Imidazo-thiazole ligands with CF3 substituents enable tunable emission (green to red) in OLED applications .

Physicochemical and Structural Comparisons

Property 6-(4-Cl-Ph)imidazo[...]thiazole 6-(4-F-Ph)imidazo[...]thiazole 6-(4-Me-Ph)imidazo[...]thiazole
logP ~5.68 (estimated) 5.68 Lower than Cl/F analogs
Planarity High (r.m.s. 0.003 Å) Slight twist due to F Reduced due to dihydro structure
Synthetic Accessibility Moderate (Hantzsch synthesis) Requires halogenation steps High (direct alkylation)

Biological Activity

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anticancer, antibacterial, and immunomodulatory effects.

Chemical Structure and Properties

The compound features an imidazo[2,1-b][1,3]thiazole core structure, which is known for its ability to interact with various biological targets. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its pharmacokinetic properties.

Antiviral Activity

Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antiviral activity against several viral strains. For instance:

  • Influenza A Virus : A derivative containing the thiazolidinone moiety showed modest antiviral activity against three strains of influenza A virus, including the 2009 pandemic strain (A/H1N1) with an effective concentration (EC50) greater than 100 µM .
  • Vesicular Stomatitis Virus : Two compounds from the series exhibited EC50 values of 9 µM and 2 µM against vesicular stomatitis virus in HeLa cells .

Anticancer Activity

The compound has been evaluated for its potential in cancer therapy:

  • Synergistic Effects : In a study involving a multiorgan coculture system, it was found that coadministration of CITCO (a derivative of this compound) with a chemotherapy regimen (CHOP) significantly enhanced cytotoxicity in lymphoma cells while reducing cardiotoxicity . This suggests that the compound may serve as a promising adjunct in cancer treatment protocols.
  • Mechanism of Action : The activation of the constitutive androstane receptor (CAR) by CITCO was linked to increased expression of drug-metabolizing enzymes in hepatocytes, which positively influenced the metabolic profile of chemotherapeutic agents .

Antibacterial and Immunomodulatory Effects

Imidazo[2,1-b][1,3]thiazole derivatives have also been reported to possess antibacterial properties:

  • Broad Spectrum : Various studies have indicated that these compounds can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Immunomodulation : Some derivatives have shown potential in modulating immune responses, which could be beneficial in treating inflammatory diseases .

Summary of Biological Activities

Activity Type Description References
AntiviralModest activity against influenza A and vesicular stomatitis virus
AnticancerSynergistic effects with chemotherapy; enhances cytotoxicity in lymphoma cells
AntibacterialEffective against various bacterial strains
ImmunomodulatoryPotential to modulate immune responses

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antiviral Evaluation : A study synthesized new derivatives and tested them against RNA viruses. The results indicated varying degrees of activity with some compounds showing promising antiviral effects at non-toxic concentrations .
  • Chemotherapy Enhancement : Research demonstrated that combining CITCO with standard chemotherapy drugs improved efficacy while reducing side effects. This highlights the potential for developing combination therapies that leverage the properties of imidazo[2,1-b][1,3]thiazole derivatives .
  • Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects have revealed interactions with nuclear receptors and modulation of metabolic pathways critical for drug metabolism and efficacy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole
Reactant of Route 2
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6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole

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